Product packaging for N-Fmoc-O-benzyl-L-tyrosine(Cat. No.:CAS No. 71989-40-7)

N-Fmoc-O-benzyl-L-tyrosine

Cat. No.: B557360
CAS No.: 71989-40-7
M. Wt: 493.5 g/mol
InChI Key: REHSJSKPWIOKIJ-LJAQVGFWSA-N
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Description

N-Fmoc-O-benzyl-L-tyrosine, also known as this compound, is a useful research compound. Its molecular formula is C31H27NO5 and its molecular weight is 493.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H27NO5 B557360 N-Fmoc-O-benzyl-L-tyrosine CAS No. 71989-40-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27NO5/c33-30(34)29(18-21-14-16-23(17-15-21)36-19-22-8-2-1-3-9-22)32-31(35)37-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,32,35)(H,33,34)/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHSJSKPWIOKIJ-LJAQVGFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30560162
Record name O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71989-40-7
Record name O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational Role As a Protected Amino Acid Building Block

Fmoc-Tyr(Bzl)-OH is an essential component in the intricate process of assembling peptide chains. Its chemical identity is characterized by the presence of two key protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group attached to the alpha-amino terminus, and the benzyl (B1604629) (Bzl) ether protecting the phenolic hydroxyl group of the tyrosine side chain. This dual protection strategy is crucial for preventing unwanted side reactions during peptide synthesis, ensuring that only the desired peptide bond formations occur.

The compound's structure, represented by the molecular formula C₃₁H₂₇NO₅ and a molecular weight of approximately 493.6 g/mol , contributes to its stability and solubility in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) netascientific.comnih.govsigmaaldrich.com. Its typical purity, often exceeding 98% by HPLC, and a defined melting point range (e.g., 157-161 °C) underscore its suitability for demanding synthetic protocols sigmaaldrich.compeptide.com. Furthermore, its specific optical rotation, such as [α]²⁰/D −16.0±2.5° (c = 1% in DMF), confirms its chiral integrity, which is paramount for producing biologically active peptides sigmaaldrich.compeptide.com. These characteristics collectively establish Fmoc-Tyr(Bzl)-OH as a reliable and indispensable building block for creating complex peptide sequences and for applications in drug development and bioconjugation netascientific.com.

Centrality in Solid Phase Peptide Synthesis Spps Methodologies

Fmoc-Tyr(Bzl)-OH plays a pivotal role in solid-phase peptide synthesis (SPPS), a technique that has revolutionized peptide production. In the widely adopted Fmoc/tBu strategy, the Fmoc group on the incoming amino acid is selectively removed using a mild base, typically piperidine (B6355638), to expose the free alpha-amino group for coupling to the growing peptide chain anchored to a solid support chempep.comiris-biotech.debeilstein-journals.org. Concurrently, the benzyl (B1604629) ether protecting the tyrosine side chain remains intact, preventing its phenolic hydroxyl group from participating in undesired reactions during the elongation process peptide.comglpbio.com.

The benzyl group's partial lability to trifluoroacetic acid (TFA), a common reagent used for final peptide cleavage from the resin and side-chain deprotection, makes Fmoc-Tyr(Bzl)-OH particularly well-suited for Fmoc-based chemistry, especially for the synthesis of moderate-sized peptides glpbio.com. While the tert-butyl (tBu) ether is often the preferred protecting group for tyrosine in modern Fmoc SPPS due to its greater stability to TFA and orthogonal removal, the benzyl ether offers a viable alternative, especially in specific synthetic contexts iris-biotech.deglpbio.comdrivehq.com. The ability to efficiently incorporate Fmoc-Tyr(Bzl)-OH into peptide sequences contributes to the high purity and yield of the final synthesized peptides, underpinning its centrality in SPPS workflows.

Evolution of Fmoc Based Strategies for Peptide Assembly

Mitigation Strategies for Sequence-Dependent Synthetic Challenges

Minimization of Aspartimide Formation and Other Sequence-Specific Side Reactions

Strategies for Minimizing Aspartimide Formation:

The propensity for aspartimide formation is sequence-dependent and can be influenced by the choice of protecting groups, coupling reagents, and deprotection conditions. Research has identified several approaches to mitigate this side reaction:

Optimized Fmoc Deprotection: The standard Fmoc deprotection using piperidine (B6355638) in DMF, while effective, can contribute to aspartimide formation, especially with prolonged exposure or at elevated temperatures.

Acidic Modifiers: The addition of acidic modifiers to the piperidine solution has been shown to reduce aspartimide-related impurities. For instance, the inclusion of ethyl cyano(hydroxyimino)acetate (Oxyma Pure) in the piperidine/DMF mixture has been reported to decrease aspartimide impurities from 44% to 15% in specific model peptides nih.govsemanticscholar.org.

Alternative Deprotection Reagents: Certain bases, like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), while faster for Fmoc removal, can catalyze aspartimide formation and should be avoided if Asp residues are present iris-biotech.depeptide.compeptide.com. Morpholine has been proposed as an alternative that minimizes diketopiperazine formation and almost avoids aspartimide formation researchgate.net. Dipropylamine (DPA) has also been identified as a reagent that strongly reduces aspartimide formation compared to piperidine, especially at higher temperatures researchgate.net.

Protecting Group Selection for Aspartic Acid: The nature of the protecting group on the Asp side chain significantly impacts aspartimide formation.

Sterically Hindered Esters: While the tert-butyl (tBu) ester is common, more sterically hindered esters, such as 2,3,4-trimethyl-pent-3-yl ester, have demonstrated superior protection against aspartimide formation compared to the standard Asp(OtBu), particularly in challenging sequences or prolonged base exposure researchgate.netresearchgate.net.

Considerations for Fmoc-Tyr(Bzl)-OH:

Cleavage Cocktail and Scavengers: During the final TFA-mediated cleavage, reactive carbocations can be generated from the side-chain protecting groups. These cations can reattach to sensitive residues like tryptophan or tyrosine, leading to undesired modifications. The use of appropriate scavengers, such as triisopropylsilane (B1312306) (TIS), water, or thioanisole, is essential to quench these reactive species and prevent side reactions, including those that might indirectly affect the integrity of the tyrosine residue or adjacent residues prone to other side reactions drivehq.comnih.gov. The Bzl group's removal by TFA means that the strategy for its removal must be compatible with minimizing other acid-catalyzed side reactions.

Sequence Context: When Fmoc-Tyr(Bzl)-OH is incorporated into a sequence containing Asp residues, the optimization strategies for both Asp and Tyr must be considered in concert. For example, a sequence such as ...Asp-Tyr... requires careful selection of deprotection and cleavage conditions to avoid aspartimide formation at the Asp residue and potential side reactions at the deprotected tyrosine.

Research Findings on Side Reaction Minimization:

Studies have quantified the impact of various strategies on reducing side reactions. For instance, the addition of Oxyma Pure to piperidine/DMF reduced aspartimide-related impurities in a specific Asp-Gly containing peptide from 44% to 15% nih.govsemanticscholar.org. Research into alternative Asp protecting groups has shown that sterically hindered esters can significantly improve purity compared to standard Asp(OtBu) researchgate.netresearchgate.net.

Data Table: Impact of Fmoc Deprotection Additives on Aspartimide Formation

The following table illustrates the effect of an acidic modifier on reducing aspartimide impurities in a model peptide sequence.

Peptide Model SequenceDeprotection ReagentAdditive (1M)Treatment Time (h)Aspartimide Impurity (%)Reference
Asp-Gly containing peptide20% Piperidine/DMFOxyma Pure6 + 615 nih.govsemanticscholar.org
Asp-Gly containing peptide20% Piperidine/DMFNone6 + 644 nih.govsemanticscholar.org

Note: Data represents findings from specific experimental conditions and may vary based on the exact peptide sequence and other synthesis parameters.

While Fmoc-Tyr(Bzl)-OH is a valuable building block, its effective use in SPPS, especially in sequences prone to aspartimide formation, relies on implementing optimized deprotection and cleavage protocols that address these inherent challenges.

Engineering of Biologically Active Peptide Conjugates and Biomaterials

The unique structural features of Fmoc-Tyr(Bzl)-OH, specifically the protected phenolic hydroxyl group, allow for its strategic incorporation into peptides designed for advanced applications in biomaterials and biologically active conjugates.

Preparation of Peptide-Polymer Hybrid Materials using Tyrosine as a Linker

Tyrosine residues, when appropriately protected, can serve as strategic attachment points for synthetic polymers, leading to the formation of peptide-polymer hybrid materials. Fmoc-Tyr(Bzl)-OH can be incorporated into a peptide sequence using standard Fmoc SPPS. The benzyl ether protecting group on the tyrosine side chain provides stability during the iterative Fmoc deprotection steps peptide.comchemimpex.comub.edupeptide.com. Following peptide synthesis and cleavage from the solid support, the benzyl group can be selectively removed, or the tyrosine residue itself can be further functionalized. This functionalization can involve conjugation with polymers, such as polyethylene (B3416737) glycol (PEG) or other synthetic polymers, to create amphiphilic structures or to impart specific properties like enhanced solubility, stability, or targeted delivery capabilities thaiscience.info. Research has explored using tyrosine residues as linkers to attach atom transfer radical polymerization (ATRP) initiators, enabling the synthesis of well-defined polymer-peptide conjugates .

Synthesis of Caged Peptides with Photolabile Protecting Groups on Tyrosine

The development of "caged" peptides, where biological activity is temporarily masked by a photolabile protecting group and can be released upon light irradiation, is a significant area of research. Tyrosine's phenolic hydroxyl group is an ideal site for attaching such photolabile groups. Derivatives of Fmoc-Tyr(Bzl)-OH can be further modified to incorporate photolabile moieties, such as the α-carboxy-6-nitroveratryl (αCNV) group or 2-nitrobenzyl derivatives rsc.orgnih.govnih.govnih.gov. These modified tyrosine residues, protected with Fmoc for SPPS compatibility, can be incorporated into peptide sequences. Upon UV irradiation, the photolabile group is cleaved, releasing the active tyrosine residue and thus the peptide's biological function rsc.orgnih.govnih.gov. This technique allows for precise spatial and temporal control over peptide activation, finding applications in studying cellular signaling pathways and developing photoactivatable therapeutics. For instance, N-Fmoc-O-(2-nitrobenzyl)-tyrosine has been used to synthesize caged neuropeptide Y, demonstrating the successful incorporation and photocleavage of such modified amino acids nih.gov.

Integration of Fmoc-Protected Tyrosine Derivatives into Self-Assembling Hydrogels and Nanofibers

Fmoc-protected amino acids, including Fmoc-Tyr(Bzl)-OH and its derivatives, are foundational for creating self-assembling peptide-based biomaterials like hydrogels and nanofibers acs.orgnih.govfrontiersin.orgmdpi.comnih.govchemrxiv.orgrsc.orgresearchgate.netgoogle.com. The Fmoc group itself can participate in π-π stacking interactions, contributing to the driving forces for self-assembly. Fmoc-Tyr-OH, for example, has been shown to self-assemble into nanofibers in aqueous solutions, driven by π-π stacking and hydrogen bonding acs.orgnih.gov. When co-assembled with other Fmoc-protected aromatic amino acids like Fmoc-Trp-OH or Fmoc-Phe-OH, structural transformations can occur, leading to different morphologies such as nanoparticles acs.orgnih.gov. The benzyl protection on tyrosine in Fmoc-Tyr(Bzl)-OH can influence these self-assembly properties due to steric and electronic effects, although research often focuses on the deprotected Fmoc-Tyr-OH for hydrogel formation acs.orgnih.govfrontiersin.org. These self-assembled structures can form hydrogels with tunable mechanical properties and are explored for applications in tissue engineering, drug delivery, and as scaffolds for biological processes acs.orgnih.govfrontiersin.orgmdpi.comnih.govchemrxiv.orggoogle.comacs.org.

Fragment Condensation and Protein Chemical Synthesis Approaches

Fragment condensation is a powerful strategy for synthesizing large peptides and proteins, where smaller, pre-synthesized peptide fragments are coupled together. Fmoc-Tyr(Bzl)-OH plays a role in this approach by allowing the synthesis of protected peptide fragments. The benzyl ether protecting group on tyrosine is generally stable to the conditions used for Fmoc removal (e.g., piperidine) and to mild acidic conditions often employed in fragment preparation. It can be removed later, typically by hydrogenolysis or strong acid treatment, after the fragment condensation has been achieved peptide.compeptide.comgoogle.compeptide.comucl.ac.uk. This orthogonal protection strategy is crucial for preventing side reactions and racemization during the coupling of large fragments. For instance, in the synthesis of goserelin, Fmoc-Tyr(Bzl)-OH was used in the preparation of peptide fragments that were later condensed google.comgoogle.com. The ability to synthesize and purify relatively large, protected peptide fragments using Fmoc chemistry, including those containing tyrosine residues protected as benzyl ethers, is essential for the efficient chemical synthesis of complex proteins peptide.comucl.ac.uknih.govgoogle.comnih.gov.

Mechanistic and Computational Investigations of Fmoc Tyr Bzl Oh Chemistry

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to model the complex transformations occurring during peptide synthesis. Quantum mechanical calculations can elucidate the energetics and geometries of reaction pathways, while molecular dynamics simulations offer insights into the conformational behavior of peptides on the solid support.

The two critical transformations involving Fmoc-Tyr(Bzl)-OH in SPPS are the coupling of its carboxyl group to the N-terminal amine of the growing peptide chain and the removal of the Nα-Fmoc protecting group.

Coupling Pathways: The formation of the peptide bond is not a spontaneous process and requires the activation of the carboxylic acid of Fmoc-Tyr(Bzl)-OH. This is typically achieved using coupling reagents like carbodiimides (e.g., N,N'-diisopropylcarbodiimide, DIC) or onium salts (e.g., HBTU, HATU). Quantum mechanical calculations, often employing Density Functional Theory (DFT), can model the reaction pathways of these activation and coupling steps.

For a typical carbodiimide-mediated coupling, the reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the deprotected N-terminal amine of the resin-bound peptide. DFT calculations on model systems reveal the transition state energies for both the formation of the O-acylisourea and the subsequent aminolysis. These calculations help in understanding the factors that influence the rate and efficiency of the coupling reaction, such as the steric hindrance posed by the bulky Fmoc and benzyl (B1604629) protecting groups.

Deprotection Pathways: The removal of the Fmoc group is a base-catalyzed β-elimination reaction. fiveable.me The generally accepted mechanism involves the abstraction of the acidic proton at the C9 position of the fluorenyl ring by a base, typically a secondary amine like piperidine (B6355638). nih.govluxembourg-bio.com This is followed by the elimination of the fluorenyl group as dibenzofulvene (DBF) and the release of carbon dioxide, liberating the N-terminal amine of the peptide. chempep.com

Quantum mechanical studies on the Fmoc deprotection mechanism have focused on determining the energy barriers of the proton abstraction and subsequent elimination steps. These calculations confirm that the initial proton abstraction is the rate-determining step. The calculated energy barriers are influenced by the choice of base and solvent, which aligns with experimental observations.

Table 1: Theoretical Energy Barriers for Key Steps in Fmoc-Chemistry

Reaction Step Model System Computational Method Calculated Energy Barrier (kcal/mol)
O-Acylisourea Formation Fmoc-Ala-OH + DCC DFT ~15-20
Peptide Bond Formation O-Acylisourea + Ala-NH2 DFT ~10-15
Fmoc Deprotection Fmoc-Gly-OH + Piperidine DFT ~20-25

Note: The values presented are illustrative and can vary based on the specific model system and computational level of theory.

The solid support and the growing peptide chain create a complex microenvironment that can significantly influence reaction outcomes. Molecular dynamics (MD) simulations are employed to study the conformational dynamics of resin-bound peptides and their interactions with the surrounding solvent and resin matrix. cnrs.fracs.org

These simulations can also model the accessibility of the N-terminal amine for coupling and the C9-proton of the Fmoc group for deprotection. By simulating the peptide-resin system in the presence of solvent molecules and reagents, researchers can gain insights into how factors like resin swelling and peptide solvation impact reaction rates. For instance, in a poorly solvated environment, the peptide chain might collapse, burying the reactive sites and leading to incomplete reactions. researchgate.net

Kinetics of Fmoc-Tyr(Bzl)-OH Related Transformations

While theoretical calculations provide a microscopic view of reaction pathways, experimental kinetic studies are essential for quantifying the rates of these transformations under practical synthesis conditions.

The kinetics of the coupling reaction of Fmoc-amino acids are often studied using techniques like solution NMR by following the disappearance of the activated amino acid and the appearance of the coupled product. acs.org Such studies have shown that the coupling rates can be influenced by several factors, including the steric bulk of the amino acid side chain, the nature of the activating agent, and the reaction temperature. For Fmoc-Tyr(Bzl)-OH, the bulky benzyl-protected tyrosine side chain might be expected to result in slower coupling kinetics compared to smaller, less hindered amino acids like Fmoc-Gly-OH.

The kinetics of Fmoc deprotection are more commonly studied in SPPS, often by monitoring the release of the dibenzofulvene-piperidine adduct spectrophotometrically. nih.gov These studies have established that the deprotection reaction typically follows pseudo-first-order kinetics. The rate of deprotection can be affected by the nature of the peptide sequence, with some sequences being prone to aggregation, which can significantly slow down the reaction. luxembourg-bio.com While specific kinetic data for Fmoc-Tyr(Bzl)-OH deprotection is not extensively reported, general trends suggest that the steric environment around the N-terminus plays a role.

Table 2: Representative Pseudo-First-Order Rate Constants for Fmoc Deprotection

Fmoc-Amino Acid Deprotection Conditions Rate Constant (k, min⁻¹)
Fmoc-Leu-Resin 20% Piperidine in DMF ~0.5 - 1.0
Fmoc-Arg(Pbf)-Resin 20% Piperidine in DMF ~0.2 - 0.6

Note: These are representative values for different amino acids to illustrate the range of observed kinetics. Specific values for Fmoc-Tyr(Bzl)-OH would require dedicated experimental measurement.

A study on the cleavage of the benzyl group from a related compound, Fmoc-Nit(Bn)-OH, using approximately 80% TFA at 25°C, showed first-order kinetics with a rate constant of 38.8 s⁻¹. The activation energy for this process was determined to be 32 kcal mol⁻¹. researchgate.net

Identification and Characterization of Reaction Intermediates and Byproducts

Despite the high efficiency of modern SPPS, the repetitive nature of the process means that even minor side reactions can lead to the accumulation of significant impurities. The identification and characterization of reaction intermediates and byproducts are crucial for developing strategies to minimize their formation.

Reaction Intermediates: The primary intermediates in the chemistry of Fmoc-Tyr(Bzl)-OH are the activated species during the coupling reaction (e.g., O-acylisourea) and the dibenzofulvene formed during Fmoc deprotection. While the activated species are generally short-lived, the dibenzofulvene is a reactive electrophile that can be trapped by the secondary amine used for deprotection, forming a stable adduct. peptide.com

Byproducts: A number of potential byproducts can arise during the use of Fmoc-Tyr(Bzl)-OH in SPPS. These can be broadly categorized as follows:

Deletion Peptides: Incomplete coupling of Fmoc-Tyr(Bzl)-OH or incomplete deprotection of the preceding residue can lead to the formation of peptides missing the Tyr(Bzl) residue.

Piperidinyl-alanine Formation: Although more common with residues like cysteine, under certain conditions, base-catalyzed elimination of the protected side chain can lead to a dehydroalanine (B155165) intermediate, which can then react with piperidine to form a piperidinyl-alanine adduct. peptide.com

Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminal amine can attack the ester linkage to the resin, leading to the cleavage of the dipeptide as a cyclic diketopiperazine. chempep.com

Racemization: The activation of the carboxyl group of Fmoc-Tyr(Bzl)-OH can lead to racemization, particularly if the activation is prolonged or if certain coupling reagents are used in the presence of excess base. acs.org

Side-chain Acylation: Although the benzyl ether is a relatively stable protecting group, side reactions involving acylation of the tyrosine ring have been reported under certain conditions, especially with unprotected tyrosine. nih.gov

The identification of these byproducts is typically achieved through a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) analysis of the crude peptide product.

Table 3: Common Byproducts in Fmoc-SPPS and Their Origin

Byproduct Origin
Deletion Peptides Incomplete coupling or deprotection
Diketopiperazines Intramolecular cyclization at the dipeptide stage
Racemized Peptides Over-activation during coupling
Piperidine Adducts Reaction of piperidine with reactive intermediates

Analytical and Characterization Methodologies in Fmoc Tyr Bzl Oh Based Research

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool in peptide science for isolating the target peptide from a complex mixture of reagents and by-products. The choice of chromatographic technique is dictated by the physicochemical properties of the peptide and the nature of the impurities.

Development and Optimization of High-Performance Liquid Chromatography (HPLC) Methods for Peptide Purification

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is the most common and effective method for the purification of synthetic peptides, including those containing Fmoc-Tyr(Bzl)-OH. rsc.org The development of an optimal HPLC method involves a systematic study of various parameters to achieve high resolution and purity.

Key factors in the optimization of HPLC methods for Fmoc-protected amino acids and peptides include the mobile phase composition, pH, and column temperature. oup.com For instance, the separation of Fmoc-protected amino acids has been optimized using different buffer systems with a pH range of 3 to 7 and varying temperatures. oup.com The mobile phase typically consists of an aqueous component, often containing an acid like trifluoroacetic acid (TFA), and an organic modifier such as acetonitrile (B52724) (ACN). nih.govnih.gov The gradient elution, where the concentration of the organic modifier is gradually increased, is a standard practice for separating peptides with varying hydrophobicities. nih.gov

The choice of the stationary phase is also critical. C18 columns are widely used for peptide purification due to their hydrophobic nature, which allows for effective separation based on the hydrophobicity of the peptide. nih.govnih.gov The table below summarizes typical parameters for RP-HPLC purification of peptides.

ParameterTypical ConditionsRationale
Stationary Phase C18 silica (B1680970) gelProvides hydrophobic surface for separation.
Mobile Phase A 0.1% TFA in waterAcidifies the mobile phase to ensure protonation of peptides and improve peak shape.
Mobile Phase B 0.1% TFA in acetonitrile (ACN)Organic modifier to elute peptides from the column.
Gradient Linear gradient of Mobile Phase BSeparates peptides based on their hydrophobicity.
Flow Rate 1.0 mL/min for analytical, higher for preparativeControls the speed of separation and influences resolution.
Detection UV absorbance at 220 nm and/or 280 nmDetects the peptide bond (220 nm) and aromatic residues like Tyrosine (280 nm).

This table presents a generalized set of HPLC conditions. Specific parameters may vary depending on the peptide sequence and its properties.

Research has shown that for Fmoc-amino acids, stationary phases like CHIROBIOTIC T and CHIROBIOTIC R can be effective in both reversed-phase and polar organic modes, offering broad selectivity. sigmaaldrich.com The optimization of these methods is crucial as impurities from the synthesis of Fmoc-amino acids can co-elute with the desired product if the conditions are not properly adjusted. nih.gov

Application of Supercritical Fluid Chromatography (SFC) for Peptide Purification

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to HPLC for peptide purification. acs.orgmdpi.com SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase, often mixed with a small amount of an organic modifier like methanol (B129727). acs.orgchromatographytoday.com This technique offers several advantages over traditional HPLC, including faster separations, reduced organic solvent consumption, and the use of less toxic modifiers. acs.orgacs.org

SFC has been successfully applied to the purification of a variety of peptides, including those up to 40 amino acids in length. acs.orgmdpi.com The development of SFC methods for peptides involves optimizing parameters such as the choice of modifier, additive (e.g., TFA or ammonia), column chemistry, pressure, and temperature. mdpi.comtandfonline.com For instance, a study demonstrated the purification of peptides using a 2-ethyl pyridine (B92270) column with a mobile phase of CO2 and methanol supplemented with 0.1% TFA. mdpi.com The addition of small amounts of water to the mobile phase has been shown to enhance the solubility of polar analytes and improve chromatographic performance. mdpi.com

The table below outlines typical parameters for SFC purification of peptides.

ParameterTypical ConditionsRationale
Mobile Phase Supercritical CO2 with organic modifier (e.g., methanol)CO2 is the primary, non-toxic mobile phase; modifier controls elution strength.
Modifier Methanol, Ethanol, 2-PropanolIncreases the solvating power of the mobile phase. acs.org
Additive Trifluoroacetic acid (TFA), Ammonium acetate (B1210297)Improves peak shape and selectivity. acs.org
Stationary Phase 2-Ethylpyridine, Silica-basedProvides the surface for chromatographic interaction. mdpi.comchromatographytoday.com
Temperature 35-50°CAffects the properties of the supercritical fluid and can improve efficiency. tandfonline.com
Pressure 100-150 barMaintains the CO2 in a supercritical state. tandfonline.com

This table provides a general overview of SFC conditions. Specific parameters are optimized for each peptide.

SFC is particularly advantageous for separating hydrophobic peptides and has shown promise for the purification of complex peptide libraries. mdpi.comperlan.com.pl The reduced analysis time, often five-fold less than HPLC, and the significant reduction in organic waste make SFC an increasingly attractive technique for sustainable peptide manufacturing. acs.org

Use of Anion Exchange and Size Exclusion Chromatography for Complex Peptide Purification

For particularly complex peptides, such as those that are highly charged or prone to aggregation, a single chromatographic step may not be sufficient to achieve the desired purity. In such cases, orthogonal purification strategies employing multiple chromatographic techniques are employed. gilson.com Anion exchange chromatography (AEX) and size exclusion chromatography (SEC) are valuable tools for purifying complex peptides, especially when RP-HPLC proves ineffective. researchgate.net

Anion exchange chromatography separates molecules based on their net negative charge. gilson.com Peptides containing acidic residues will bind to a positively charged stationary phase. Elution is then achieved by increasing the salt concentration or changing the pH of the mobile phase. gilson.com This technique was successfully used to purify a multiphosphorylated peptide that could not be purified by RP-HPLC using either acidic or alkaline buffers. researchgate.net

Size exclusion chromatography, on the other hand, separates molecules based on their hydrodynamic volume. oup.com Larger molecules are excluded from the pores of the stationary phase and elute first, while smaller molecules penetrate the pores and have a longer retention time. SEC is particularly useful for removing small molecule impurities and for separating peptide aggregates from the monomeric form. researchgate.net

The combination of AEX and SEC can provide a powerful purification workflow for complex peptides containing modified residues like Fmoc-Tyr(Bzl)-OH, which may exhibit unique charge and size properties. researchgate.net

Mass Spectrometric Techniques for Structural Confirmation and Impurity Analysis

Mass spectrometry (MS) is an indispensable analytical technique in peptide research, providing crucial information on the molecular weight and structure of the synthesized peptide, as well as identifying any impurities.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is widely used for the analysis of peptides and proteins. mdpi.com It is particularly well-suited for analyzing samples directly from an HPLC system (LC-MS), providing real-time mass information of the eluting peaks. gilson.com

In the context of Fmoc-Tyr(Bzl)-OH containing peptides, ESI-MS is used to confirm the molecular weight of the final product and to identify any by-products formed during synthesis. mdpi.com For example, ESI-MS can detect deletion sequences, incomplete deprotection, or modifications to amino acid side chains.

A notable observation in the ESI-MS/MS analysis of N-terminal protected amino acids, including Fmoc-protected phosphotyrosine, is a novel fragmentation rearrangement reaction. niscpr.res.in This highlights the detailed structural information that can be obtained from tandem mass spectrometry (MS/MS) experiments, where a specific ion is isolated and fragmented to elucidate its structure. niscpr.res.in

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another powerful technique for the analysis of peptides. shimadzu.com In MALDI-TOF, the peptide sample is co-crystallized with a matrix, which absorbs laser energy and facilitates the desorption and ionization of the analyte. hawaii.edu The time it takes for the ionized peptide to travel through a flight tube to the detector is proportional to its mass-to-charge ratio, allowing for accurate molecular weight determination. hawaii.edu

MALDI-TOF is frequently used for the quality control of synthetic peptides to confirm their identity and assess their purity. shimadzu.comredalyc.org It is a relatively fast and sensitive technique, capable of analyzing complex mixtures and providing clear spectra. researchgate.net For the analysis of phosphopeptides, which can be challenging, specific matrices like 3-hydroxypicolinic acid have been shown to provide good sensitivity and resolution. researchgate.net

The choice of matrix is crucial for successful MALDI-TOF analysis. For general peptide analysis, α-cyano-4-hydroxycinnamic acid (CHCA) is a commonly used matrix. biorxiv.org The table below shows common matrices used in MALDI-TOF MS for peptide analysis.

MatrixAbbreviationTypical Analytes
α-Cyano-4-hydroxycinnamic acidCHCAPeptides and proteins up to 30 kDa
Sinapinic acidSAProteins >10 kDa
3,5-Dimethoxy-4-hydroxycinnamic acid
2,5-Dihydroxybenzoic acidDHBPeptides, proteins, and glycoproteins
3-Hydroxypicolinic acid3-HPAOligonucleotides and phosphopeptides researchgate.net

This table lists common MALDI matrices and their typical applications. The optimal matrix can vary depending on the specific peptide.

Both ESI-MS and MALDI-TOF MS are complementary techniques that provide invaluable information for the characterization of peptides containing Fmoc-Tyr(Bzl)-OH, ensuring the synthesis of the correct product with high purity.

Spectroscopic Methods for Structural Analysis and Reaction Monitoring

In the realm of peptide chemistry, and specifically in research involving Fmoc-Tyr(Bzl)-OH, a suite of spectroscopic techniques is indispensable for elucidating molecular structures, monitoring the progress of reactions, and characterizing the final peptide products. These methods provide critical data at various stages, from the initial coupling of the amino acid to the conformational analysis of the assembled peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed structural elucidation of organic molecules, including Fmoc-protected amino acids and peptides. Both ¹H and ¹³C NMR are routinely employed to confirm the identity and purity of Fmoc-Tyr(Bzl)-OH and to characterize the peptides synthesized from it.

In the ¹H NMR spectrum of an N-Fmoc-dipeptide, distinct signals corresponding to the aromatic protons of the fluorenylmethoxycarbonyl (Fmoc), benzyl (B1604629) (Bzl), and tyrosine groups, as well as the protons of the peptide backbone and other amino acid side chains, can be observed. mdpi.com For instance, the aromatic protons of the Fmoc group typically appear as a series of multiplets in the downfield region of the spectrum. Similarly, the protons of the benzyl protecting group and the tyrosine aromatic ring can be identified by their characteristic chemical shifts and coupling patterns. mdpi.com

¹³C NMR spectroscopy provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The carbonyl carbons of the peptide bond and the Fmoc protecting group, as well as the aromatic carbons, exhibit distinct chemical shifts that aid in the complete structural assignment. mdpi.com Researchers have utilized these NMR techniques to characterize various dipeptides synthesized using Fmoc-Tyr(Bzl)-OH, confirming the successful coupling and the integrity of the protecting groups. mdpi.com

Below is a representative, though not exhaustive, table of typical chemical shifts observed for Fmoc-protected dipeptides containing a Tyr(Bzl) residue. Actual values can vary based on the solvent and the specific peptide sequence.

Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Fmoc Aromatic Protons7.03 - 7.76119.97 - 143.74
Benzyl Aromatic Protons7.29 - 7.40127.73 - 129.71
Tyrosine Aromatic Protons6.87 - 7.12119.97 - 129.71
Fmoc CH & CH₂4.18 - 4.4147.16 - 67.09
α-CH (Tyrosine)4.06 - 4.11~56.04
β-CH₂ (Tyrosine)2.68 - 3.11~37.69
Peptide Bond CONH6.41 - 8.12169.57 - 170.75
Note: This table provides generalized data; specific shifts can be influenced by molecular structure and solvent. Data compiled from multiple sources. mdpi.com

UV-Vis Spectrophotometry for Fmoc-Group Monitoring and Loading Determination

UV-Vis spectrophotometry is a cornerstone technique in solid-phase peptide synthesis (SPPS) for monitoring the deprotection of the Fmoc group. tec5usa.com The fluorenyl group of the Fmoc protecting agent possesses a strong chromophore, which allows for the quantitative analysis of its cleavage from the N-terminus of the growing peptide chain. chempep.com

The process involves treating the Fmoc-protected peptide-resin with a solution of a secondary amine, typically 20% piperidine (B6355638) in dimethylformamide (DMF). chempep.commdpi.com This treatment cleaves the Fmoc group, releasing a dibenzofulvene-piperidine adduct into the solution. mdpi.com This adduct exhibits a characteristic strong absorbance at approximately 300-301 nm. mdpi.comrsc.org By measuring the absorbance of the resulting solution, the amount of cleaved Fmoc group can be accurately determined using the Beer-Lambert law. biotage.com

This method is crucial for several aspects of SPPS:

Determining Resin Loading: It is used to quantify the initial loading of the first Fmoc-protected amino acid, such as Fmoc-Tyr(Bzl)-OH, onto the solid support. biotage.com

Monitoring Coupling Efficiency: By quantifying the Fmoc release after a coupling step, the efficiency of the reaction can be assessed.

Real-time Monitoring: In automated peptide synthesizers, in-line UV-Vis detectors can monitor the Fmoc deprotection in real-time, allowing for the optimization of reaction times and ensuring complete deprotection before the next coupling cycle. rsc.org

The concentration of the cleaved Fmoc adduct is calculated using the following formula: c = A / (ε * l) Where:

A is the absorbance at the maximum wavelength (~301 nm).

ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (a commonly used value is 7800 M⁻¹cm⁻¹ at 300 nm). rsc.org

l is the path length of the cuvette (typically 1 cm).

From the concentration, the loading of the amino acid on the resin can be calculated in mmol/g. rsc.org

Parameter Typical Value/Unit Significance
Wavelength (λmax)~301 nmWavelength of maximum absorbance for the dibenzofulvene-piperidine adduct. mdpi.com
Molar Extinction Coefficient (ε)7800 M⁻¹cm⁻¹A constant used in the Beer-Lambert law to calculate concentration. rsc.org
Deprotection Reagent20% Piperidine in DMFStandard reagent for Fmoc group cleavage. mdpi.com

Circular Dichroism for Conformational Studies of Assembled Peptides

Once a peptide containing Tyr(Bzl) has been synthesized, purified, and cleaved from the resin, Circular Dichroism (CD) spectroscopy becomes a vital tool for investigating its secondary structure in solution. subr.eduresearchgate.net CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. researchgate.net The resulting CD spectrum in the far-UV region (typically 190-250 nm) is highly sensitive to the peptide backbone conformation. researchgate.net

Different secondary structural elements give rise to characteristic CD spectra:

α-helix: Typically shows two negative bands of similar magnitude around 222 nm (n-π* transition) and 208 nm (π-π* transition), and a strong positive band around 192 nm. researchgate.net

β-sheet: Characterized by a negative band around 215-220 nm and a positive band around 195-200 nm.

β-turn: Often exhibits a weak negative band around 220-230 nm and a positive band between 200-210 nm. researchgate.net

Random Coil: Displays a strong negative band near 197-200 nm. researchgate.net

Secondary Structure Characteristic CD Signal (Wavelength, nm)
α-HelixNegative bands at ~222 and ~208; Positive band at ~192 researchgate.net
β-SheetNegative band at ~215-220; Positive band at ~195-200
β-TurnWeak negative band at ~220-230; Positive band at ~200-210 researchgate.net
Random CoilStrong negative band at ~197-200 researchgate.net
This table presents idealized spectral characteristics. The exact positions and intensities of the bands can be influenced by the specific peptide sequence, solvent, and temperature.

Sustainable and Green Chemistry Innovations in Fmoc Tyr Bzl Oh Synthesis and Utilization

Development of Eco-Friendly Solvents for Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) traditionally relies on hazardous polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). tandfonline.com These solvents, used in large quantities for washing, deprotection, and coupling steps, pose significant environmental and health risks. tandfonline.com Consequently, a major focus of green chemistry in peptide synthesis has been the identification and validation of safer, more sustainable solvent alternatives.

Recent research has identified several promising green solvents, including 2-methyltetrahydrofuran (B130290) (2-MeTHF), γ-valerolactone (GVL), and N-butylpyrrolidone (NBP). tandfonline.comnih.govresearchgate.net These solvents are evaluated based on several criteria, including their ability to swell the resin support, dissolve reagents, and facilitate efficient coupling and deprotection reactions. nih.gov

2-Methyltetrahydrofuran (2-MeTHF) is a bio-based solvent that has emerged as a viable alternative to traditional solvents. researchgate.netbiotage.com Studies have shown that 2-MeTHF can effectively replace hazardous solvents in various steps of SPPS, including the incorporation of the first amino acid onto the resin. researchgate.net It has demonstrated comparable performance to dichloromethane in loading amino acids onto both 2-chlorotrityl chloride and Wang resins. researchgate.net

γ-Valerolactone (GVL) , derived from renewable lignocellulosic biomass, is another promising green solvent. nih.gov It is biodegradable and non-toxic, making it an attractive option for sustainable peptide synthesis. nih.gov Research has shown that GVL can be used as a solvent in all steps of SPPS, yielding results comparable to those achieved with DMF. nih.gov However, the stability of GVL in the presence of the bases used for Fmoc deprotection needs to be considered. nih.gov

N-Butylpyrrolidone (NBP) has also been investigated as a greener alternative to DMF. tandfonline.com It has shown potential in SPPS, particularly when used with polyethylene (B3416737) glycol-based solid supports. researchgate.net

The following table summarizes the performance of some eco-friendly solvents in SPPS:

SolventResin SwellingPeptide PurityKey AdvantagesChallenges
2-MeTHF Good with certain resinsHigh crude purity achieved in some syntheses biotage.comBio-based, less toxic than DMF/NMP biotage.comFmoc removal may require optimization biotage.com
γ-Valerolactone (GVL) AdequateComparable to DMF in some cases nih.govDerived from renewable biomass, biodegradable nih.govPotential for ring-opening in the presence of bases nih.gov
N-Butylpyrrolidone (NBP) Favorable with specific supportsCan provide good yield and purity tandfonline.comLower toxicity profile than traditional solventsPerformance can be resin-dependent researchgate.net

Aqueous Solid-Phase Peptide Synthesis (ASPPS) Strategies

The use of water as a solvent in SPPS represents a significant advancement in green peptide chemistry. rsc.org Aqueous Solid-Phase Peptide Synthesis (ASPPS) aims to replace organic solvents with water, thereby eliminating a major source of hazardous waste. researchgate.net This strategy requires the development of water-soluble or water-dispersible reagents and protecting groups. rsc.orgopenaccesspub.org

Key to the success of ASPPS is the design of linkers and resins that are compatible with aqueous conditions. openaccesspub.org For instance, specifically designed linker molecules can be used to attach peptides to hydrophilic solid phases, enabling synthesis in aqueous solutions. openaccesspub.org The development of water-dispersible Fmoc- and Boc-amino acid nanoparticles has also been a crucial innovation, allowing the use of these conventional protecting groups in an aqueous environment. rsc.org

Significant progress has been made in developing water-soluble coupling reagents, such as water-soluble carbodiimides (WSCD), which facilitate efficient peptide bond formation in water. researchgate.netopenaccesspub.org These reagents, often used with additives, have enabled the synthesis of various peptides in aqueous media with satisfactory yields and purities. rsc.orgresearchgate.net

Strategies for Enhancing Atom Economy and Reducing Waste Generation in Peptide Synthesis

The principles of green chemistry emphasize the importance of atom economy, which seeks to maximize the incorporation of all materials used in a process into the final product. ambiopharm.com In traditional SPPS, the use of excess reagents to drive reactions to completion leads to significant waste generation. worldpharmaceuticals.net

Strategies to improve atom economy and reduce waste include:

Continuous Flow Synthesis: Moving from batch processing to continuous flow systems allows for more precise control over reaction conditions and can reduce the consumption of excess reagents and solvents. advancedchemtech.com This technology can significantly improve the efficiency of peptide synthesis. nih.gov

Optimized Washing Protocols: A significant portion of the solvent waste in SPPS comes from the extensive washing steps between reactions. worldpharmaceuticals.net Developing more efficient washing protocols, such as the "in situ" Fmoc removal where deprotection occurs in the same step as coupling, can dramatically reduce solvent consumption. peptide.comrsc.org

Exploration of Recyclable and Regenerable Reagents and Supports

The development of recyclable and regenerable reagents and solid supports is another key area of innovation in green peptide chemistry. The ability to reuse these materials can significantly reduce the cost and environmental impact of peptide synthesis.

Research is ongoing in the development of solid supports that can be easily recovered and reused after peptide cleavage. This includes exploring biodegradable polymers as potential "green" beads. nih.gov Furthermore, efforts are being made to develop processes for the recovery and recycling of solvents and coupling agents from the waste stream of SPPS. polypeptide.com For example, a simple protocol for the recovery of ethyl acetate (B1210297) and dimethylsulfoxide (solvents), as well as the coupling agent ethyl (hydroxyimino)cyanoacetate (Oxyma), has been developed. polypeptide.com

The implementation of these sustainable practices in the synthesis and utilization of Fmoc-Tyr(Bzl)-OH and other peptide building blocks is crucial for the future of peptide manufacturing, paving the way for a more environmentally responsible and economically viable industry.

Future Directions and Emerging Research Avenues for Fmoc Tyr Bzl Oh

Novel Protecting Group Chemistries for Tyrosine and its Derivatives

While the benzyl (B1604629) (Bzl) group is a robust and widely used protecting group for the tyrosine hydroxyl function, the demands of synthesizing increasingly complex and modified peptides have spurred research into alternative protection strategies. peptide.com The goal is to develop protecting groups with tailored lability and orthogonality to expand the synthetic toolbox. iris-biotech.de

Key research directions include:

Highly Acid-Labile Groups: Researchers are exploring protecting groups that are more sensitive to acid than the benzyl ether. This allows for their removal under milder conditions, which is crucial when working with sensitive peptide sequences or acid-labile resins, thereby minimizing potential side reactions. peptide.com

Orthogonal Protecting Groups: The development of protecting groups removable under specific conditions, independent of the Fmoc group (base-labile) and other side-chain protectors (typically acid-labile), is a major focus. peptide.comiris-biotech.de This "orthogonal" approach allows for selective deprotection and modification of specific residues on the resin. iris-biotech.de For instance, groups labile to hydrazine, such as Dde and ivDde, or those sensitive to very low concentrations of acid, like Mtt and Mmt, enable site-specific modifications, such as fluorophore conjugation or cyclization, before final cleavage. iris-biotech.de

Silicon-Based Protecting Groups: A novel class of silyl-based protecting groups, such as the trimethylsilylethyl (TMSE) group, has been developed. nih.gov These groups exhibit enhanced stability to the mild acid conditions used for Boc-group removal in alternative strategies but can be cleanly removed with neat trifluoroacetic acid (TFA). nih.gov

Modified Benzyl Groups: Derivatives of the benzyl group, such as the 2,6-dichlorobenzyl (2,6-Cl2Bzl) ether, offer greater stability to TFA. peptide.com This is particularly useful in Boc-based synthesis strategies where the Bzl group alone shows partial lability. peptide.compeptide.com

A comparison of various protecting groups for the Tyrosine side chain is presented below:

Protecting GroupAbbreviationCleavage ConditionsKey Features
BenzylBzlStrong Acid (e.g., HF)Standard, robust, but requires harsh cleavage; partially labile to TFA. peptide.compeptide.com
tert-ButyltBu95% TFAStandard for Fmoc/tBu strategy, removed during final cleavage. iris-biotech.de
2,6-Dichlorobenzyl2,6-Cl2BzlStrong Acid (e.g., HF)More acid-stable than Bzl, useful in Boc chemistry. peptide.com
MethyltritylMtt1% TFA in DCMHighly acid-labile, allows for orthogonal deprotection on-resin. iris-biotech.de
TrimethylsilylethylTMSENeat TFAMore stable than tBu-ether to dilute TFA, resistant to various reagents. nih.gov

Integration with Automated Synthesis Platforms and High-Throughput Screening

Fmoc-Tyr(Bzl)-OH is exceptionally well-suited for modern automated peptide synthesizers. nih.govsemanticscholar.org The principles of solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, have been refined and automated, allowing for the rapid and reliable production of peptides. peptide.comiris-biotech.de The chemical properties of Fmoc-Tyr(Bzl)-OH, including its solubility and reactivity, ensure its seamless integration into these automated workflows. chemimpex.com

The synergy between Fmoc-Tyr(Bzl)-OH and automation is particularly evident in:

High-Throughput Screening (HTS): Automated parallel synthesis enables the creation of large peptide libraries for HTS. google.com These libraries are instrumental in drug discovery and structure-activity relationship (SAR) studies, allowing researchers to quickly identify peptides with desired biological activities. The reliability of Fmoc-Tyr(Bzl)-OH incorporation is fundamental to the quality of these libraries.

Advanced Synthesis Methods: Emerging technologies like microwave-assisted peptide synthesis (MAPS) and flow chemistry are being integrated with automated platforms. brieflands.com These methods can accelerate reaction times and improve the synthesis of difficult sequences. Fmoc-Tyr(Bzl)-OH remains a key component in these advanced protocols.

Advancements in On-Resin Modification and Characterization Techniques

The ability to modify a peptide while it is still attached to the solid support opens up a world of possibilities for creating complex biomolecules. The relative stability of the benzyl ether on the tyrosine side chain allows for a variety of on-resin chemical transformations on other parts of the peptide.

Simultaneously, advancements in analytical techniques are providing unprecedented insights into these on-resin processes:

On-Resin Characterization: Techniques like solid-state NMR and Fourier-transform infrared (FTIR) spectroscopy allow for the characterization of peptides without cleaving them from the resin. This can provide valuable information on peptide conformation and the success of modification steps.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) are indispensable for verifying the mass of the final peptide and confirming its sequence. These methods are crucial for identifying byproducts and ensuring the integrity of the Tyr(Bzl) residue after on-resin manipulations. nih.gov

Chromatographic Analysis: High-performance liquid chromatography (HPLC) is routinely used to assess the purity of the crude peptide after cleavage and to purify the final product. chemimpex.comsigmaaldrich.com The chromatographic hydrophobicity index, for example, can be used to quantify changes in a peptide's physical properties upon modification. nih.gov

Analytical TechniqueApplication in Peptide Synthesis with Fmoc-Tyr(Bzl)-OH
High-Performance Liquid Chromatography (HPLC)Purity assessment and purification of the final peptide. chemimpex.comsigmaaldrich.com
High-Resolution Mass Spectrometry (HRMS)Accurate mass determination of the protected and deprotected peptide. nih.gov
Tandem Mass Spectrometry (MS/MS)Peptide sequencing and verification of Tyr(Bzl) incorporation. nih.gov
Solid-State Nuclear Magnetic Resonance (NMR)Conformational analysis of the peptide while still attached to the resin.
Fourier-Transform Infrared Spectroscopy (FTIR)Monitoring secondary structure formation (e.g., β-sheets) in on-resin peptides. rsc.org

Interdisciplinary Research in Chemical Biology and Medicinal Chemistry Beyond Standard Peptide Synthesis

The utility of Fmoc-Tyr(Bzl)-OH extends far beyond the assembly of linear polypeptide chains. It is a valuable tool in interdisciplinary fields where peptides are used to probe biological systems or as templates for novel therapeutics.

Emerging applications include:

Peptidomimetics and Drug Design: In medicinal chemistry, the Tyr(Bzl) residue can be incorporated into peptidomimetics—compounds that mimic peptide structures but with improved stability and bioavailability. chemimpex.com The benzyl group itself can contribute to the molecule's hydrophobicity, influencing its pharmacokinetic properties.

Chemical Biology Probes: Peptides containing Tyr(Bzl) can be used to create probes for studying protein-protein interactions or enzyme activity. The protected hydroxyl group can be unmasked at a specific point to trigger a biological response or to attach a reporter molecule.

Synthesis of Complex Peptides: Fmoc-Tyr(Bzl)-OH is used in the synthesis of structurally complex peptides, such as cyclic peptides. nih.gov For example, it was used in the solid-phase synthesis of a cyclic pentapeptide, Tyr-c[D-Orn-Tyr(Bzl)-Pro-Gly], which showed antiproliferative activity. nih.gov

Peptide-Drug Conjugates (PDCs): The tyrosine residue is a potential site for linking cytotoxic drugs to a peptide, creating a targeted delivery system for cancer therapy. The protecting group strategy is critical for ensuring the specific site of conjugation. rsc.org

Self-Assembling Materials: Protected peptides, including those containing Tyr(Bzl), are being investigated for their ability to self-assemble into nanomaterials like hydrogels in organic solvents, which has applications in materials science and drug delivery. rsc.org

Q & A

What are the critical handling and storage protocols for Fmoc-Tyr(Bzl)-OH to ensure stability and safety in laboratory settings?

Answer:
Fmoc-Tyr(Bzl)-OH requires strict storage at -20°C for short-term use (1 month) or -80°C for long-term stability (6 months) to prevent degradation . Handling must follow GHS safety guidelines:

  • Use gloves, protective eyewear, and lab coats to avoid skin/eye contact (classified as skin/eye irritant and respiratory hazard) .
  • Work in fume hoods to minimize inhalation of dust or vapors .
  • For solubility, pre-warm the compound to 37°C and sonicate in solvents like DMSO or ethanol . Post-experiment, dispose of waste via certified hazardous waste services to mitigate environmental risks .

How can researchers optimize solubility and prepare stable stock solutions of Fmoc-Tyr(Bzl)-OH for peptide synthesis?

Answer:
Solubility varies by solvent:

  • DMSO : ≥100.8 mg/mL
  • Ethanol : ≥51 mg/mL
  • Water : Limited solubility (use co-solvents like 2% DMSO/water for hydrogel studies) .

    Methodology :

Heat the compound to 37°C to disrupt crystalline packing.

Sonicate for 10–15 minutes in the chosen solvent.

Centrifuge to remove undissolved particles. Aliquot and store at -20°C to avoid freeze-thaw cycles .

What analytical methods are recommended to assess the purity and integrity of Fmoc-Tyr(Bzl)-OH?

Answer:

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254–280 nm) to quantify purity (>98% as per COA) .
  • Mass Spectrometry (MS) : Confirm molecular weight (473.56 g/mol) via ESI-MS or MALDI-TOF .
  • NMR : Characterize structural integrity using 1^1H and 13^13C NMR, focusing on Fmoc (δ 7.2–7.8 ppm) and Bzl (δ 4.5–5.0 ppm) groups .

How does Fmoc-Tyr(Bzl)-OH contribute to the design of near-infrared (NIR)-responsive hydrogel nanocomposites for drug delivery?

Answer:
Fmoc-Tyr(Bzl)-OH forms π-π stacking interactions with aromatic moieties (e.g., Fmoc-Phe-OH) and carbon nanomaterials (e.g., graphene oxide), enabling hydrogel self-assembly. These hydrogels exhibit NIR-triggered drug release due to photothermal effects .

Experimental Design :

Mix Fmoc-Tyr(Bzl)-OH with Fmoc-Tyr-OH (1:1 ratio) in 2% DMSO/water.

Add carbon nanotubes or graphene oxide for conductivity.

Characterize via molecular dynamics simulations (e.g., CH-π interactions) and rheology to validate gelation .

What strategies mitigate slow or incomplete incorporation of Fmoc-Tyr(Bzl)-OH during solid-phase peptide synthesis (SPPS)?

Answer:
Slow coupling arises from steric hindrance from the Bzl (benzyl) and Fmoc groups. Optimize by:

  • Activation : Use HOBt/DIC instead of DCC to enhance reactivity .
  • Coupling Time : Extend reaction time to 2–4 hours for bulky residues.
  • Temperature : Perform couplings at 25–40°C to improve kinetics .
  • Deprotection : Replace piperidine with 2% DBU in DMF to reduce side reactions (e.g., phosphate monodealkylation) .

How is Fmoc-Tyr(Bzl)-OH utilized in synthesizing dendrimer-based MRI contrast agents?

Answer:
Fmoc-Tyr(Bzl)-OH serves as a precursor for hexameric Mn(II) dendrimers :

Activation : React with isobutyl chloroformate to form an active ester.

Amination : Treat with NH3_3·H2_2O to yield Fmoc-Tyr(Bzl)-NH2_2.

Deprotection : Remove Fmoc with piperidine, then reduce to diamine using BH3_3·THF.

Alkylation : Introduce tert-butyl bromoacetate for EDTA-like chelation sites.

Dendrimer Assembly : React with N3_3P3_3Cl6_6 to form a hexameric scaffold, followed by deprotection and RP-HPLC purification .

What are the best practices for orthogonal deprotection of Fmoc-Tyr(Bzl)-OH in complex peptide analogues?

Answer:
The Bzl group is stable under acidic (TFA) and basic (piperidine) conditions but removable via hydrogenolysis (H2_2/Pd-C) or fluoride-based reagents (TBAF).
Case Study : In endomorphin-2 analogues:

Synthesize Fmoc-Tyr(Bzl)-cAsn(acetone)-OH via EDCI/HOBt coupling.

Remove Fmoc with piperidine, then cleave Bzl using Pd-C/H2_2 in acetic acid (60% yield).

Validate deprotection via LC-MS and 1^1H NMR (loss of Bzl protons at δ 4.5–5.0 ppm) .

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N-Fmoc-O-benzyl-L-tyrosine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.